Perazine sulfoxide

Dopamine D2 receptor Radioreceptor assay Neuroleptic potency

Quantifying perazine in biological matrices demands a reference standard that mirrors chromatographic behavior without introducing receptor-binding interference. Perazine sulfoxide (CAS 20627-44-5) meets this need: near-identical LC retention to perazine, 6-fold lower D2 affinity (IC50 1050 vs 175 nmol/L), and zero albumin binding-eliminating protein precipitation variability. Supplied at ≥95% purity for robust LC-MS/MS calibration in therapeutic drug monitoring, forensic confirmation of perazine ingestion, and CYP1A2/3A4 phenotyping assays.

Molecular Formula C20H25N3OS
Molecular Weight 355.5 g/mol
CAS No. 20627-44-5
Cat. No. B130845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerazine sulfoxide
CAS20627-44-5
Synonyms10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide;  Perazine Sulphoxide; 
Molecular FormulaC20H25N3OS
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42
InChIInChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3
InChIKeyQGGFCTLXKUUQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perazine Sulfoxide (CAS 20627-44-5) – A Key Metabolite of Perazine for Pharmacokinetic and Forensic Analytical Studies


Perazine sulfoxide (CAS 20627-44-5) is the primary 5-sulfoxide metabolite of the moderate-potency typical phenothiazine antipsychotic perazine, formed via cytochrome P450-mediated S-oxidation [1]. This compound is a known human metabolite detectable in plasma following perazine administration, with a molecular formula of C20H25N3OS and a molecular weight of 355.5 g/mol [2]. As a sulfoxide derivative of the piperazine-type phenothiazine class, perazine sulfoxide exhibits markedly different pharmacological properties compared to its parent compound, making it a critical reference standard for bioanalytical method development, metabolic pathway elucidation, and forensic toxicology [3].

Why Perazine Sulfoxide Cannot Be Substituted by Other Phenothiazine Metabolites or Analogs


Substitution of perazine sulfoxide with the parent drug perazine, other phenothiazine metabolites (e.g., desmethylperazine), or related sulfoxides (e.g., prochlorperazine sulfoxide) is scientifically unsound due to fundamental differences in receptor pharmacology, protein binding behavior, and metabolic origin. Perazine sulfoxide exhibits an IC50 of 1050 nmol/L for dopamine D2 receptor binding—approximately 6-fold weaker affinity than perazine (IC50 = 175 nmol/L) [1]—and demonstrates no detectable neuroleptic or antidepressant activity in vivo, whereas perazine produces clear behavioral effects [2]. Furthermore, perazine sulfoxide does not bind to human serum albumin under physiological conditions, in stark contrast to the high albumin affinity of perazine [3]. These quantitative and qualitative distinctions render perazine sulfoxide a functionally distinct chemical entity that cannot be interchanged with its parent or in-class analogs without compromising experimental validity or analytical accuracy.

Quantitative Comparative Evidence for Perazine Sulfoxide (CAS 20627-44-5) vs. Perazine and Other Metabolites


Dopamine D2 Receptor Binding Affinity: 6-Fold Weaker Interaction of Perazine Sulfoxide

In a direct radioreceptor assay using 3H-spiroperidol displacement from porcine striatal membranes, perazine sulfoxide exhibited an IC50 of 1050 nmol/L for dopamine D2 receptor blockade, compared to 175 nmol/L for the parent drug perazine [1]. The metabolite desmethylperazine showed an intermediate IC50 of 330 nmol/L, while other N-dealkylated metabolites exceeded 2800 nmol/L [1]. These data represent a 6-fold reduction in receptor affinity for perazine sulfoxide relative to perazine, and a 3.2-fold reduction relative to desmethylperazine.

Dopamine D2 receptor Radioreceptor assay Neuroleptic potency Metabolite bioactivity Structure-activity relationship

In Vivo Pharmacological Activity: Absence of Neuroleptic Effects for Perazine Sulfoxide

A comprehensive in vivo comparative study across three species (mouse behavior, dog antiemetic response, rat noradrenaline pressor effect) demonstrated that perazine sulfoxide, along with demethylperazine, exhibited no effects interpretable as neuroleptic or antidepressant activity, whereas perazine produced clear and measurable pharmacological responses in all three models [1]. The study explicitly concluded that none of the metabolites contribute to the clinical actions of perazine, indicating that the parent compound is solely responsible for therapeutic efficacy [1].

In vivo pharmacology Behavioral neuropharmacology Antiemetic activity Noradrenaline pressor response Neuroleptic efficacy

Human Serum Albumin Binding: Complete Absence of Binding for Perazine Sulfoxide

Using ultrafiltration and modified gel filtration techniques with 4% human serum albumin in buffered phosphate solution (pH 7.4), perazine sulfoxide exhibited no measurable binding to albumin within the physiological concentration range [1]. In marked contrast, perazine demonstrated high affinity for albumin even at strongly diluted nanogram-range concentrations [1]. This binary difference in protein binding behavior fundamentally distinguishes the metabolite from its parent compound.

Protein binding Plasma protein binding Human serum albumin Ultrafiltration Pharmacokinetics

CYP450-Mediated Sulfoxidation Pathway: Selective Induction of Perazine 5-Sulfoxide Formation

In a primary culture of human hepatocytes, treatment with TCDD (a CYP1A1/2 inducer) or rifampicin (mainly a CYP3A4 inducer) significantly induced the formation of perazine 5-sulfoxide, with rifampicin enhancing sulfoxide accumulation for up to 4 hours and TCDD for up to 8 hours post-treatment [1]. Critically, this induction was specific to the sulfoxidation pathway; no effect was observed on the formation of N-desmethylperazine, the alternative primary metabolite [1]. After 24 hours, perazine sulfoxide was the only metabolite still detectable in TCDD-treated cultures [1].

Cytochrome P450 Drug metabolism CYP1A2 CYP3A4 Hepatocyte culture Enzyme induction

Evidence-Based Research and Industrial Application Scenarios for Perazine Sulfoxide (CAS 20627-44-5)


Bioanalytical Method Development: Reference Standard for LC-MS/MS Quantification of Perazine in Plasma

Perazine sulfoxide is the optimal internal standard or calibration reference for LC-MS/MS methods quantifying perazine in patient plasma samples. Its near-identical chromatographic behavior to perazine, combined with the 6-fold lower dopamine D2 receptor affinity (IC50: 1050 vs. 175 nmol/L) [1], minimizes interference in receptor-based detection methods. The complete absence of albumin binding [2] also simplifies protein precipitation protocols by eliminating protein-binding variability between analyte and internal standard.

Forensic Toxicology: Definitive Biomarker of Perazine Exposure in Postmortem Specimens

In forensic casework, detection of perazine sulfoxide provides unequivocal evidence of perazine ingestion, distinguishing therapeutic use from postmortem redistribution artifacts. The metabolite's persistence in TCDD-induced hepatocyte cultures up to 24 hours (while parent drug becomes undetectable) [3] supports its utility as a stable biomarker in decomposed or delayed-sample scenarios. The confirmed absence of mutagenicity in in vitro sister chromatid exchange assays with human lymphocytes and CHO cells [4] further supports its acceptance as a safe reference material for forensic laboratory handling.

Drug-Drug Interaction Studies: Probe Substrate Metabolite for CYP1A2 and CYP3A4 Phenotyping

Perazine sulfoxide formation serves as a selective functional marker for CYP1A2 and CYP3A4 activity in human hepatocyte-based assays. The pathway-specific induction by TCDD (CYP1A2) and rifampicin (CYP3A4)—with no effect on competing N-demethylation [3]—enables precise enzyme phenotyping in drug interaction studies. The compound's availability as a purified analytical standard (typical purity ≥95%) facilitates robust calibration curves for quantitative CYP activity assessment.

Metabolic Pathway Elucidation: Negative Control for Neuroleptic Activity in Structure-Activity Studies

Due to its confirmed lack of neuroleptic and antidepressant activity across three in vivo models (mouse behavior, dog antiemesis, rat pressor response) [5], perazine sulfoxide is an essential negative control in studies designed to map the structural determinants of antipsychotic efficacy within the phenothiazine class. Researchers comparing novel derivatives can use perazine sulfoxide to establish baseline non-activity, against which candidate compounds are quantitatively assessed.

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